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Compound of Interest

Compound Name: RO-9187

Cat. No.: B1680708 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Antiviral Mechanism of a

Promising Nucleoside Analog

Abstract
RO-9187, also known as 4'-azido-aracytidine, is a synthetic nucleoside analog that has

demonstrated potent antiviral activity, primarily against Hepatitis C Virus (HCV) and Tick-Borne

Encephalitis Virus (TBEV). As a member of the 4'-substituted nucleoside class, its mechanism

of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a

critical enzyme for viral replication. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, and biological activity of RO-9187. Detailed

experimental protocols for key assays are provided to enable researchers to further investigate

this compound. Furthermore, signaling pathways and experimental workflows are visualized to

facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical Structure and Properties
RO-9187 is a cytidine analog characterized by an azido substitution at the 4' position of the

arabinose sugar moiety. This modification is crucial for its antiviral activity.

Table 1: Chemical and Physical Properties of RO-9187
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Property Value Reference

IUPAC Name

4-amino-1-((2R,3S,4R,5R)-4-

azido-3,5-dihydroxy-5-

(hydroxymethyl)tetrahydrofura

n-2-yl)pyrimidin-2(1H)-one

Synonyms 4'-azido-aracytidine [1]

CAS Number 876708-03-1

Molecular Formula C9H12N6O5

Molecular Weight 284.23 g/mol

SMILES
C1=CN(C(=O)N=C1N)C2C(C(

C(O2)(CO)N=[N+]=[N-])O)O

Appearance White to off-white solid

Solubility Soluble in DMSO

Biological Activity and Mechanism of Action
RO-9187 is a potent inhibitor of viral replication, primarily targeting the RNA-dependent RNA

polymerase (RdRp) of viruses such as HCV.[2][3] Its mechanism of action involves a multi-step

intracellular process, beginning with its phosphorylation to the active triphosphate form.

Cellular Uptake and Metabolic Activation
As a nucleoside analog, RO-9187 is transported into the host cell. Inside the cell, it undergoes

sequential phosphorylation by host cell kinases to yield RO-9187-monophosphate, -

diphosphate, and the active -triphosphate (RO-9187-TP).[4][5] The initial and rate-limiting step

is catalyzed by deoxycytidine kinase (dCK).[6]

Inhibition of Viral RNA-Dependent RNA Polymerase
(RdRp)
The active metabolite, RO-9187-TP, acts as a competitive inhibitor of the natural nucleotide

substrates for the viral RdRp.[2] Upon incorporation into the nascent viral RNA chain, the 4'-
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azido group acts as a chain terminator, preventing further elongation of the viral genome and

thus halting replication.[7]

Antiviral Spectrum
RO-9187 has demonstrated significant activity against Hepatitis C Virus (HCV), with a reported

IC50 of 171 nM in a subgenomic replicon system.[2][4] It has also shown inhibitory effects

against Tick-Borne Encephalitis Virus (TBEV).[8] Notably, studies have indicated that RO-9187
does not exhibit cross-resistance with some other classes of nucleoside inhibitors, such as 2'-

C-methylated nucleosides.[9]

Table 2: Antiviral Activity of RO-9187

Virus
Assay
System

Cell Line Endpoint Value Reference

Hepatitis C

Virus (HCV)

Genotype 1b

Subgenomic

Replicon
Huh-7

IC50

(Inhibition of

replication)

171 nM [2][4]

HCV

Polymerase

(Genotypes

1a & 1b)

In vitro RNA

synthesis
-

IC50

(Inhibition of

RNA

synthesis)

600-1100 nM [2]

Tick-Borne

Encephalitis

Virus (TBEV)

In vitro

antiviral

assay

PS cells

EC50

(Effective

concentration

)

0.3 - 11.1 µM

(for 4'-azido

modified

nucleosides)

[3]

Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in rats and dogs, demonstrating

good oral bioavailability.[10]

Table 3: Pharmacokinetic Parameters of RO-9187
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Species Dose Route Cmax Tmax
Bioavaila
bility (F)

Referenc
e

Rat 10 mg/kg Oral 1.4 µM - - [4]

Dog 10 mg/kg Oral 26 µM - - [4]

Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This assay is used to determine the in-cell antiviral activity of compounds against HCV

replication.

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase

reporter gene (e.g., Renilla or Firefly luciferase).[11][12]

Materials:

Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin, and

G418 for selection).

384-well white, clear-bottom tissue culture plates.

RO-9187 stock solution in DMSO.

Luciferase assay reagent.

Luminometer.

Procedure:

Seed the Huh-7 replicon cells into 384-well plates at a density of 2,000 cells/well in 90 µL

of complete DMEM without G418.[11]

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of RO-9187 in DMSO. Add 0.4 µL of the compound dilutions to the

assay plates in quadruplicate, resulting in a final DMSO concentration of 0.44%.[11]
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Include vehicle (DMSO) only wells as negative controls and a known potent HCV inhibitor

as a positive control.

Incubate the plates for 72 hours at 37°C.

Remove the culture medium and add luciferase assay reagent according to the

manufacturer's instructions.

Measure the luciferase signal using a luminometer.

In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed to assess the

effect of the compound on cell viability.[11]

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity

against the log of the compound concentration and fitting the data to a four-parameter

logistic curve.

Deoxycytidine Kinase (dCK) Activity Assay (Coupled-
Enzyme Spectrophotometric Method)
This assay determines the ability of RO-9187 to be phosphorylated by dCK.

Principle: The production of ADP during the phosphorylation of the nucleoside analog by

dCK is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase,

which can be monitored by the decrease in absorbance at 340 nm.[13][14]

Materials:

Recombinant human dCK.

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM ATP).[14]

Phosphoenolpyruvate (PEP).

NADH.

Pyruvate kinase (PK).
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Lactate dehydrogenase (LDH).

RO-9187.

UV-Vis spectrophotometer.

Procedure:

Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

Add varying concentrations of RO-9187 to the reaction mixture.

Initiate the reaction by adding a known amount of recombinant dCK.

Immediately monitor the decrease in absorbance at 340 nm over time at 37°C.

The rate of NADH oxidation is proportional to the rate of ADP production and thus the dCK

activity.

Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the

Michaelis-Menten equation.

In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of RO-
9187 in rats.

Animals: Male Sprague-Dawley or Wistar rats (specific strain should be consistent).

Materials:

RO-9187 formulation for oral and intravenous (IV) administration.

Appropriate vehicle for dosing.

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

Centrifuge.
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LC-MS/MS system for bioanalysis.

Procedure:

Fast the rats overnight before dosing.

Administer RO-9187 either orally via gavage or intravenously via the tail vein at a

predetermined dose (e.g., 10 mg/kg).

Collect blood samples (approximately 100-200 µL) from the tail vein or another

appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-

dose).

Process the blood samples by centrifugation to obtain plasma.

Store the plasma samples at -80°C until analysis.

Extract RO-9187 from the plasma samples using a suitable method (e.g., protein

precipitation or liquid-liquid extraction).

Quantify the concentration of RO-9187 in the plasma samples using a validated LC-

MS/MS method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the

Curve), and oral bioavailability (F) using appropriate software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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